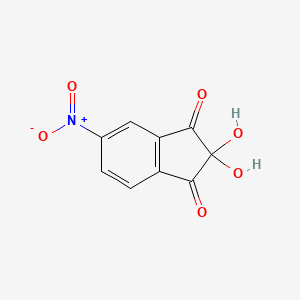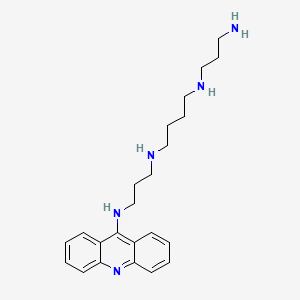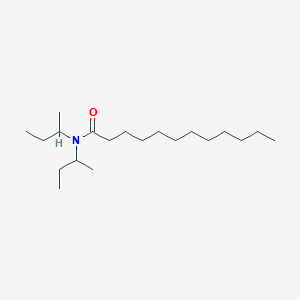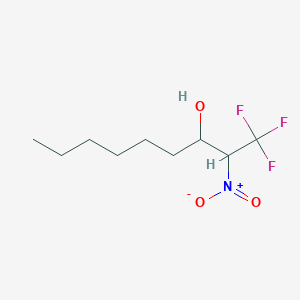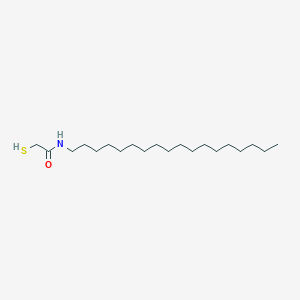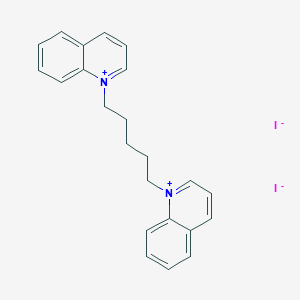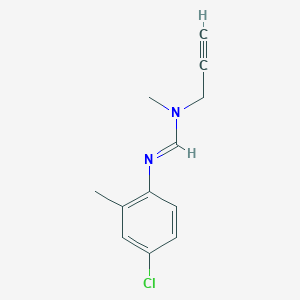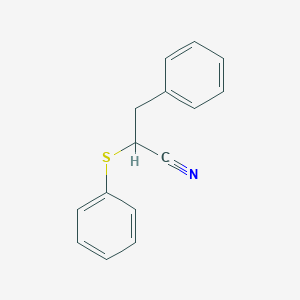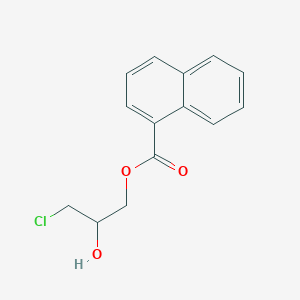
5-Isocyanato-3-methoxy-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-3-methoxy-1,2-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-methoxy-1,2-benzothiazole typically involves the reaction of 3-methoxy-1,2-benzothiazole with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the isocyanate group. The general reaction scheme is as follows:
Starting Material: 3-methoxy-1,2-benzothiazole
Reagent: Phosgene or a phosgene equivalent
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperature (0-5°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of alternative phosgene sources, such as diphosgene or triphosgene, can also be considered to minimize the hazards associated with phosgene handling.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-3-methoxy-1,2-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, toluene
Catalysts: Tertiary amines, metal catalysts (e.g., tin compounds)
Major Products Formed
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
5-Isocyanato-3-methoxy-1,2-benzothiazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 5-Isocyanato-3-methoxy-1,2-benzothiazole is primarily based on the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may target specific enzymes or proteins, interfering with their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Isocyanato-2-methoxy-1,3-benzothiazole
- 5-Isocyanato-4-methoxy-1,2-benzothiazole
- 5-Isocyanato-3-ethoxy-1,2-benzothiazole
Uniqueness
5-Isocyanato-3-methoxy-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methoxy groups on the benzothiazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the methoxy group at the 3-position can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
104121-72-4 |
|---|---|
Molekularformel |
C9H6N2O2S |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
5-isocyanato-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3 |
InChI-Schlüssel |
VFXQBOFFXVPZNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC2=C1C=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



